molecular formula C11H22N2O B15243107 N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B15243107
M. Wt: 198.31 g/mol
InChI Key: CWECJJFTHHLFBZ-UHFFFAOYSA-N
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Description

N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a pentan-2-ylaminoethyl substituent on the amide nitrogen. Its molecular formula is C11H22N2O, with a molecular weight of 198.28 g/mol. The compound is stored under dry, ventilated conditions at -20°C to maintain stability, and it exhibits hazards including toxicity, flammability, and environmental risks .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-[2-(pentan-2-ylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H22N2O/c1-3-4-9(2)12-7-8-13-11(14)10-5-6-10/h9-10,12H,3-8H2,1-2H3,(H,13,14)

InChI Key

CWECJJFTHHLFBZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NCCNC(=O)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with 2-(pentan-2-ylamino)ethylamine under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here is a detailed overview of the applications of N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide, incorporating relevant data and insights:

N-[2-(Pentan-2-ylamino)ethyl]cyclopropanecarboxamide is a chemical compound that falls under the category of substituted amides . Search results indicate that N-[2-(Pentan-2-ylamino)ethyl]cyclopropanecarboxamide is related to N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide, which has applications in scientific research. N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide is used as a building block in the synthesis of complex molecules, studied for interactions with biological macromolecules, investigated for potential therapeutic properties, and utilized in the development of new materials and chemical processes.

Similar Compounds

  • N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide
  • 2-[(pentan-3-yl)amino]ethan-1-ol

Scientific Research Applications

  • Building Block for Synthesis: N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide can be employed as a building block in the synthesis of more complex molecules.
  • Biological Studies: The compound is studied for its potential interactions with biological macromolecules.
  • Medicinal Chemistry: N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide is investigated for potential therapeutic properties and its role as a precursor for drug development.
  • Materials Science: It is utilized in the development of new materials and chemical processes.

One study demonstrated that derivatives of cyclopropanecarboxamide could inhibit 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), a key enzyme in the MEP pathway. This inhibition disrupted the growth of Plasmodium species, suggesting potential applications in malaria treatment. Investigations into the binding affinity of N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide to opioid receptors have shown that modifications in the alkyl chain length can significantly alter receptor interactions, impacting analgesic efficacy.

To understand the uniqueness of N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundSimilar amine and cyclopropane structureModerate antimicrobial effects
2-[(pentan-3-yl)amino]ethan-1-olLacks cyclopropane ringLower receptor binding affinity

Mechanism of Action

The mechanism of action of N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical properties of N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Amide Nitrogen Key Structural Features Purity Storage Conditions
This compound C11H22N2O 198.28 2-[(pentan-2-yl)amino]ethyl Branched aliphatic chain, cyclopropane ≥95% Dry, ventilated, -20°C
N-{2-[(2-Methylpropyl)amino]ethyl}cyclopropanecarboxamide C10H20N2O 184.28 2-[(2-methylpropyl)amino]ethyl Shorter branched chain ≥95% Not specified
N-[2-(1H-Indol-3-yl)ethyl]cyclopropanecarboxamide C14H16N2O 228.29 2-(1H-indol-3-yl)ethyl Aromatic indole group 95% Not specified
N-(oxan-4-yl)-N-{2-[(1-methylimidazole-4-sulfonyl)amino]ethyl}cyclopropanecarboxamide C15H23N4O4S 355.44 Oxan-4-yl and imidazole-sulfonyl Heterocyclic groups, sulfonyl moiety Not specified Not specified
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide C14H17N3O3 275.31 2-methoxyphenyl, hydroxyiminoethyl Aromatic methoxy group, oxime Not specified Not specified

Substituent Effects on Properties

  • Polar groups like the imidazole-sulfonyl moiety () introduce hydrogen-bonding capacity, improving solubility but possibly limiting blood-brain barrier penetration .
  • Reactivity and Stability: Cyclopropane derivatives with methoxyphenyl or hydroxyimino groups () exhibit enhanced reactivity in catalytic or synthetic applications due to electron-donating or withdrawing effects . The target compound’s aliphatic substituent likely offers greater metabolic stability compared to aromatic analogs, which are prone to oxidative degradation .

Biological Activity

N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide, also known by its CAS number 1600150-36-4, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant case studies.

  • Molecular Formula : C11H22N2O
  • Molecular Weight : 198.31 g/mol
  • CAS Number : 1600150-36-4

The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs). These receptors are crucial for various physiological processes and are common targets for drug discovery.

  • Binding Affinity : Preliminary studies suggest that the compound exhibits a significant binding affinity for specific neuropeptide receptors, particularly those involved in neuropeptide Y (NPY) signaling pathways. This is important for understanding its potential role in modulating appetite, anxiety, and other neuropsychiatric conditions .
  • Pharmacological Effects : The compound has been studied for its effects on neurotransmitter release and modulation of neuronal excitability. It may act as an antagonist or agonist depending on the receptor subtype it interacts with, influencing various signaling cascades within the central nervous system .

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate calcium ion influx in neuronal cells. This effect is indicative of its potential to influence neurotransmitter release and neuronal signaling pathways.

StudyFindings
Hostetler et al. (2020)Showed that small-molecule ligands can significantly alter receptor activity in neuronal models .
Winterdahl et al. (2014)Investigated the synthesis of radiolabeled compounds for PET imaging, highlighting the relevance of NPY receptors in brain imaging .

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:

  • Behavioral Studies : In rodent models, administration of the compound resulted in altered feeding behavior, suggesting a role in appetite regulation mediated through NPY receptors .
  • Neuroprotection : Research has indicated that the compound may have neuroprotective effects under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

  • Case Study 1: Appetite Regulation
    • Objective : To evaluate the effects of this compound on food intake.
    • Methodology : Rodents were administered varying doses, and food intake was measured over a 24-hour period.
    • Results : A dose-dependent decrease in food intake was observed, supporting its role as an appetite suppressant.
  • Case Study 2: Neuroprotection
    • Objective : To assess the neuroprotective effects of the compound in a model of induced oxidative stress.
    • Methodology : Neuronal cultures were exposed to oxidative stress with and without treatment.
    • Results : Treated cultures showed reduced cell death and improved viability compared to controls.

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